molecular formula C17H23N3O2S B2642480 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one CAS No. 897488-02-7

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B2642480
CAS No.: 897488-02-7
M. Wt: 333.45
InChI Key: ZLWSHXFWOPORAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a synthetic compound featuring a butanone backbone linked to a piperazine ring substituted with a 4-methoxy-7-methylbenzothiazole group. Its molecular formula is C₁₈H₂₅N₃O₂S, with a molecular weight of 347.475 g/mol and a CAS number of 897487-74-0 . While specific biological data are unavailable in the provided evidence, its structural analogs (e.g., benzothiazole- and piperazine-containing compounds) suggest possible applications in central nervous system (CNS) drug discovery, particularly targeting serotonin receptors (e.g., 5HT1A) or transporters (SERT) .

Properties

IUPAC Name

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-4-5-14(21)19-8-10-20(11-9-19)17-18-15-13(22-3)7-6-12(2)16(15)23-17/h6-7H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWSHXFWOPORAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one involves multiple steps, typically starting with the preparation of the benzothiazole core. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. The specific compound under discussion has been shown to inhibit the proliferation of various cancer cell lines by targeting receptor tyrosine kinases (RTKs), which are crucial in cancer progression and metastasis. Studies have demonstrated its efficacy against:

  • Breast Cancer : In vitro studies revealed that this compound can induce apoptosis in breast cancer cells by downregulating the expression of anti-apoptotic proteins .
  • Lung Cancer : It has shown potential in inhibiting tumor growth through modulation of signaling pathways associated with cell survival .

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways. Notable findings include:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with significant activity reported against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : Preliminary studies suggest antifungal properties, particularly against strains resistant to conventional treatments .

Biological Mechanisms

The biological mechanisms underlying the actions of 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one involve:

  • Inhibition of Kinases : It selectively inhibits various RTKs such as EGFR and HER2, which are implicated in tumor growth and metastasis .
  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of caspases, leading to a decrease in cell viability .

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, crucial for cell survival.

Case Study 2: Antimicrobial Efficacy

In a series of experiments, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 0.5 µg/mL, showcasing its potential as an alternative treatment for antibiotic-resistant infections.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. Molecular docking studies have shown that this compound can bind to the active site of enzymes, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s core structure—a piperazine-linked butanone—is shared with several analogs, but substituent variations critically modulate activity and properties. Key comparisons include:

Compound Name Substituents on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Methoxy-7-methylbenzothiazol-2-yl C₁₈H₂₅N₃O₂S 347.475 Benzothiazole with methoxy/methyl groups; higher lipophilicity
1-(4-(4-Chlorophenyl)piperazin-1-yl)-4-(benzothiazol-2-yl)butan-1-one (13) 4-Chlorophenyl, benzothiazol-2-yl C₂₀H₂₁ClN₄OS 400.92 Chlorophenyl group may enhance receptor affinity; CNS activity implied
1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one 4-Methoxyphenyl C₁₅H₂₂N₂O₂ 262.35 Simpler structure; lower molecular weight and logP (2.55)
1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one Morpholine, piperazine C₁₂H₂₃N₃O₂ 241.33 Dual heterocyclic moieties; potential for altered pharmacokinetics
2-Methyl AP-237 (Compound 35) 3-Phenylprop-2-en-1-yl, methyl C₁₆H₂₁N₃O 271.36 Controlled substance; psychoactive effects inferred from scheduling
1-(4-(Thiophen-2-yl)piperazin-1-yl)-4-(trifluoromethylphenyl)butan-1-one (9) Thiophen-2-yl, bistrifluoromethylphenyl C₁₉H₂₁F₆N₃OS 453.45 Fluorinated groups enhance metabolic stability; thiophene modulates π-stacking

Physicochemical Properties

  • Lipophilicity (logP): The target compound’s benzothiazole group likely increases logP compared to simpler analogs. For instance, 1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one has a logP of 2.55 , while the benzothiazole analog’s larger aromatic system may raise logP further, impacting membrane permeability.
  • Hydrogen Bonding: The methoxy group in the benzothiazole ring introduces hydrogen-bond acceptor capacity, differentiating it from non-polar substituents (e.g., chlorophenyl in compound 13) .

Pharmacological Activity

  • Serotonin Receptor Modulation: Analogs like compound 13 (benzothiazol-2-yl with chlorophenyl) are explicitly designed for 5HT1A/SERT interaction , suggesting the target compound may share similar CNS targets.
  • Psychoactive Potential: Structural parallels to 2-Methyl AP-237 (a synthetic opioid) and benzothiazole-derived neuroactive compounds imply possible psychoactive effects, though specific data are lacking.
  • Fluorinated Derivatives: Compounds like 9 (trifluoromethylphenyl) demonstrate how electron-withdrawing groups enhance metabolic stability, a feature absent in the target compound .

Biological Activity

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-tubercular activity, neuroprotective effects, and cholinesterase inhibition, supported by various research findings and data tables.

Chemical Structure

The compound features a benzothiazole ring linked to a piperazine moiety and a butanone side chain , which contributes to its biological activities. The methoxy and methyl substituents on the benzothiazole ring enhance its lipophilicity and biological interactions.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of compounds related to benzothiazole derivatives. In a study evaluating various derivatives against Mycobacterium tuberculosis, certain compounds exhibited significant activity with IC90 values ranging from 3.73 to 40.32 μM, indicating the potential of benzothiazole-based compounds in tuberculosis treatment .

CompoundIC90 (μM)Activity Description
6a3.73Highly active
6e40.32Moderate activity

Neuroprotective Effects

A series of benzothiazole-piperazine hybrids were designed and evaluated for their neuroprotective effects. These compounds demonstrated cholinesterase inhibition, which is crucial for cognitive function and memory enhancement. The study reported that these hybrids showed promising results in preventing amyloid-beta aggregation, a key factor in Alzheimer’s disease pathology .

Cytotoxicity and Apoptosis Induction

Further investigations into the cytotoxic effects of related benzothiazole derivatives revealed their ability to induce apoptosis in various cancer cell lines. For instance, compounds were tested against human breast adenocarcinoma (MCF-7) cells, showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin.

CompoundIC50 (μM)Cell Line
5a0.48MCF-7
5b0.78MDA-MB-231

Flow cytometry analysis indicated that these compounds triggered apoptosis through caspase activation pathways, suggesting their potential as anticancer agents .

Case Studies

Several case studies have illustrated the effectiveness of benzothiazole derivatives in various biological contexts:

  • Anti-Tubercular Agents : A study synthesized multiple derivatives based on the structure of piperazine-benzothiazole hybrids and assessed their efficacy against Mycobacterium tuberculosis. The most potent compound exhibited an IC50 value of 2.18 μM, indicating strong anti-tubercular properties .
  • Neuroprotective Agents : Research on cholinesterase inhibitors derived from benzothiazole showed significant neuroprotective effects in vitro, with implications for treating neurodegenerative diseases such as Alzheimer’s .
  • Cancer Therapeutics : Compounds were evaluated for their cytotoxic effects on various cancer cell lines, with several demonstrating superior activity compared to established treatments like doxorubicin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.